molecular formula C9H14ClN3O2 B2682685 1-Piperidin-4-ylpyrimidine-2,4-dione;hydrochloride CAS No. 2375269-13-7

1-Piperidin-4-ylpyrimidine-2,4-dione;hydrochloride

Cat. No.: B2682685
CAS No.: 2375269-13-7
M. Wt: 231.68
InChI Key: CXKIOPJOPDZCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Pyrimidine-2,4-dione Scaffold in Medicinal Chemistry

The pyrimidine-2,4-dione core has been a cornerstone of nucleic acid analog development since the mid-20th century, with early applications in antiviral and antimetabolite therapies. The scaffold’s capacity to mimic endogenous purines and pyrimidines enabled its integration into DNA-interactive agents, such as 5-fluorouracil. Modern iterations, including pyrano[2,3-d]pyrimidine-2,4-dione derivatives, have demonstrated enhanced target specificity. For instance, 2021 research by Abd El-sattar et al. revealed that pyrano[2,3-d]pyrimidine-2,4-dione analogues inhibit PARP-1 with IC50 values as low as 3.61 nM, rivaling the reference drug Olaparib (IC50 = 5.77 nM). Structural modifications, such as thiourea fusion at C6 (compound S2 ), improved π-π stacking interactions with Tyr907 and His862 in PARP-1’s catalytic domain.

Representative Pyrimidine-2,4-dione Derivatives Target IC50 (nM) Key Interactions
Olaparib (Reference) PARP-1 5.77 ± 0.26 Hydrogen bonds with Ser904, Gly863
Compound S7 PARP-1 3.61 ± 0.15 π-Sulfur interaction with His909
5-Fluorouracil Thymidylate synthase 1,000–10,000 Covalent binding to FdUMP

Significance of Piperidine-Pyrimidine Conjugates in Drug Discovery

Piperidine incorporation into heterocyclic systems addresses pharmacokinetic challenges inherent to planar aromatic scaffolds. The 4-piperidinyl group in 1-piperidin-4-ylpyrimidine-2,4-dione;hydrochloride confers:

  • Enhanced solubility : Protonation at physiological pH improves aqueous solubility compared to unsubstituted analogs.
  • Target engagement : Molecular dynamics simulations show that the piperidine nitrogen forms salt bridges with Asp766 in PARP-1’s NAD+ binding pocket.
  • Metabolic stability : Piperidine’s saturated ring resists oxidative degradation by cytochrome P450 isoforms, extending half-life in vivo.

Properties

IUPAC Name

1-piperidin-4-ylpyrimidine-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c13-8-3-6-12(9(14)11-8)7-1-4-10-5-2-7;/h3,6-7,10H,1-2,4-5H2,(H,11,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKIOPJOPDZCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC(=O)NC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidin-4-ylpyrimidine-2,4-dione;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine with pyrimidine derivatives in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Piperidin-4-ylpyrimidine-2,4-dione;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while reduction may produce piperidine alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of 1-Piperidin-4-ylpyrimidine-2,4-dione may exhibit anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines. A notable study evaluated the inhibitory activity of synthesized pyrano[2,3-d]pyrimidine-2,4-dione analogues against Poly(ADP-ribose) polymerases-1 (PARP-1), which play a critical role in DNA repair mechanisms. These compounds demonstrated promising anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Properties

The compound has shown significant antimicrobial activity against various bacterial strains. Research findings indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, derivatives of similar structures exhibited minimum inhibitory concentration (MIC) values as low as 125 µg/mL against Escherichia coli and 75 µg/mL against Bacillus subtilis . This suggests its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that related compounds may possess anti-inflammatory properties comparable to established drugs like indomethacin. In vitro assays demonstrated that certain derivatives effectively inhibited COX-2 activity, indicating their potential for treating inflammatory conditions .

Chemical Synthesis Applications

The compound serves as a versatile building block in synthetic chemistry:

Synthesis of Complex Molecules

1-Piperidin-4-ylpyrimidine-2,4-dione; hydrochloride can be utilized in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, including oxidation and substitution, allows chemists to create diverse derivatives with tailored biological activities .

Green Chemistry Approaches

Recent advancements emphasize environmentally friendly synthesis methods for pyrimidine derivatives using one-pot multi-component reactions (MCR). This approach not only enhances yield but also reduces waste, aligning with sustainable practices in chemical research .

Case Studies and Research Findings

Several studies highlight the applications and efficacy of 1-Piperidin-4-ylpyrimidine-2,4-dione; hydrochloride:

Study Focus Findings
MDPI StudyAntimicrobial EfficacyDemonstrated significant antibacterial activity against various strains with MIC values ranging from 0.3 to 8.5 µM .
PARP-1 Inhibition StudyAnticancer PropertiesCompounds showed promising anti-proliferative activity against cancer cell lines .
Anti-inflammatory StudyInhibition of COX EnzymesCertain derivatives exhibited COX-2 inhibition comparable to standard anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 1-Piperidin-4-ylpyrimidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can disrupt various cellular pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Pyrimidine-2,4-dione vs. Imidazolidine-2,4-dione
  • Pyrimidine-2,4-dione (Target Compound) : A six-membered aromatic ring with two ketone groups at positions 2 and 3. This planar structure facilitates π-π stacking interactions, often relevant in enzyme inhibition (e.g., thymidine kinase) .
  • Imidazolidine-2,4-dione (e.g., Compounds 3a–d in ): A five-membered saturated ring with two ketones.
Quinazoline-2,4-dione ()

A fused bicyclic system with enhanced aromaticity and planarity compared to pyrimidine-dione. This increases affinity for hydrophobic pockets in proteins but reduces solubility. For example, pelanserine (5f) exhibits antihypertensive activity due to optimized lipophilicity .

Substitution Patterns and Pharmacophore Influence

Piperidine vs. Piperazine
  • Piperidine (Target Compound) : A six-membered ring with one nitrogen atom. The basic nitrogen (pKa ~11) enhances membrane permeability, particularly for CNS-targeting drugs.
  • Piperazine (e.g., 2-(methoxymethyl)-4-(piperazin-1-yl)pyrimidine in ) : Contains two nitrogen atoms, increasing hydrogen-bonding capacity and solubility. However, the additional nitrogen may reduce blood-brain barrier penetration .
Position of Substitution
  • 3-{2-Hydroxy-3-[4-(2-cyanophenyl)piperazin-1-yl]propyl} (Compound 15 in ): A propyl linker introduces conformational freedom, which may broaden target interactions but reduce selectivity .

Physicochemical Properties

Property 1-Piperidin-4-ylpyrimidine-2,4-dione HCl 3d (Imidazolidine-dione HCl, ) Pelanserine (Quinazoline-dione, )
Molecular Weight ~280–300 g/mol (estimated) 337.84 g/mol 315.34 g/mol
Purity (HPLC) N/A 98.25% (Compound 15, ) 99% (Literature)
Retention Time (min) N/A 3.04 (Compound 15, ) 5.10 (Analogous compounds, )
Solubility High (HCl salt) Moderate (HCl salt) Low (Free base)

Biological Activity

1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring attached to a pyrimidine dione structure, which contributes to its biological activity. The molecular formula is C8H10N4O2HClC_8H_{10}N_4O_2\cdot HCl, and it has a molecular weight of approximately 218.65 g/mol.

Biological Activity Overview

1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride has been studied for various biological activities, including:

  • Anticancer Activity : It exhibits inhibitory effects on several cancer cell lines.
  • Antimicrobial Properties : The compound shows potential against various bacterial strains.
  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which may be relevant in therapeutic contexts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride:

Cell Line IC50 (µM) Mechanism of Action
UACC-62 (melanoma)1.85Induces apoptosis via reactive oxygen species (ROS) generation .
MDA-MB-435 (breast)0.5Inhibits cell proliferation and induces cell cycle arrest .
B16-F10 (murine melanoma)0.021Inhibits tubulin polymerization and induces G2/M phase arrest .

The compound's effectiveness against melanoma cell lines suggests that it may interact with specific molecular targets involved in cancer progression.

Antimicrobial Properties

1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride has demonstrated activity against various pathogens:

Pathogen MIC (µg/mL) Notes
M. tuberculosis2Significant activity against both standard and resistant strains .
E. coli8Effective against gram-negative bacteria .

These findings indicate its potential as a lead compound for developing new antimicrobial agents.

The biological activity of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes:

  • Enzyme Inhibition : The compound has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms, making it a candidate for cancer therapy .
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through ROS generation, leading to mitochondrial dysfunction and activation of caspases .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Melanoma Treatment : A study demonstrated that treatment with 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride resulted in significant tumor regression in murine models of melanoma, highlighting its potential as an effective anticancer agent .
  • Tuberculosis Management : In vitro studies showed that this compound effectively reduced the viability of M. tuberculosis, suggesting its use as a novel treatment option for tuberculosis infections resistant to conventional therapies .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Piperidin-4-ylpyrimidine-2,4-dione;hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step processes, often involving Mannich reactions or condensation of aryl-substituted intermediates. For example, yields of 87–98% are achievable using paraformaldehyde and phenethylamine hydrochloride in Mannich reactions under controlled pH and temperature . Solvent systems (e.g., methanol/water mixtures) and reflux durations (e.g., 2 hours) are critical for intermediate purification . Column chromatography (e.g., silica gel with chloroform:methanol:NH₄OH) ensures high-purity final products .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer :

  • NMR : Analyze proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm, pyrimidine protons at δ 7.0–8.5 ppm) .
  • HPLC/MS : Validate molecular weight (e.g., C₁₀H₁₄ClN₃O₂ with [M+H]⁺ at 256.08 m/z) and purity (>95%) .
  • X-ray crystallography : Resolve monoclinic crystal structures (space groups P21/c or P21/n) for stereochemical confirmation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for aerosol prevention .
  • Ventilation : Employ fume hoods during synthesis to avoid inhalation of HCl vapors .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for ≥15 minutes . Store in dry, airtight containers at RT .

Advanced Research Questions

Q. How can contradictory pharmacological data for this compound be resolved, particularly in receptor-binding assays?

  • Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., pH, temperature) or receptor isoforms. For example:

  • Cross-validation : Compare results across orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .
  • Theoretical frameworks : Align experimental design with established models (e.g., nicotinic acetylcholine receptor allosteric modulation) to contextualize anomalies .
  • Dose-response curves : Use nonlinear regression to calculate EC₅₀/IC₅₀ values under standardized buffers (e.g., Tris-HCl, pH 7.4) .

Q. What strategies improve the compound’s stability in aqueous solutions for in vitro studies?

  • Methodological Answer :

  • pH optimization : Stabilize at pH 5.0–6.5 using citrate-phosphate buffers to prevent hydrolysis of the pyrimidine-dione core .
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
  • Degradation profiling : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking of degradants (e.g., piperidine ring-opened byproducts) .

Q. How does the compound interact with cytochrome P450 enzymes, and what are implications for drug-drug interaction studies?

  • Methodological Answer :

  • Enzyme inhibition assays : Use human liver microsomes with probe substrates (e.g., CYP3A4: midazolam; CYP2D6: dextromethorphan) to quantify IC₅₀ values .
  • Metabolite identification : Employ LC-HRMS to detect oxidized metabolites (e.g., N-oxide or hydroxylated derivatives) .
  • Computational modeling : Dock the compound into CYP3A4 active sites (e.g., Glide SP scoring) to predict binding affinities .

Key Considerations for Experimental Design

  • Theoretical alignment : Ground hypotheses in receptor theory or metabolic pathways to ensure mechanistic relevance .
  • Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., risperidone for CYP2D6 inhibition) .
  • Reproducibility : Pre-register protocols (e.g., OSF) and validate findings across ≥3 independent replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.